![molecular formula C23H25N3O4 B14938843 4-amino-N-(3-methoxyphenyl)-2-morpholin-4-yl-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B14938843.png)
4-amino-N-(3-methoxyphenyl)-2-morpholin-4-yl-7-oxo-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
ETHYL 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-6-(3-METHOXYPHENYL)-4-OXO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is a complex organic compound with a unique structure that combines isoquinoline and pyrimidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-6-(3-METHOXYPHENYL)-4-OXO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE typically involves multi-step organic reactions. One common approach is to start with the preparation of the isoquinoline and pyrimidine intermediates, followed by their coupling under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure consistency and safety in the production process.
化学反応の分析
Types of Reactions
ETHYL 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-6-(3-METHOXYPHENYL)-4-OXO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and sometimes catalysts to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
科学的研究の応用
ETHYL 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-6-(3-METHOXYPHENYL)-4-OXO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It may be investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Researchers explore its potential as a lead compound for drug development, particularly in areas like cancer therapy or neurodegenerative diseases.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of ETHYL 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-6-(3-METHOXYPHENYL)-4-OXO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific biological context.
類似化合物との比較
Similar Compounds
ETHYL 3,4-DIHYDROISOQUINOLIN-2(1H)-YLACETATE: Shares the isoquinoline moiety but lacks the pyrimidine component.
INDOLE DERIVATIVES: Contain a similar aromatic structure and are known for their diverse biological activities.
4-HYDROXY-2-QUINOLONES: Have a related quinoline structure and are used in various chemical and biological applications.
Uniqueness
ETHYL 2-[3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]-6-(3-METHOXYPHENYL)-4-OXO-1,4,5,6-TETRAHYDRO-5-PYRIMIDINECARBOXYLATE is unique due to its combination of isoquinoline and pyrimidine moieties, which confer distinct chemical and biological properties. This dual functionality allows for versatile applications and makes it a valuable compound for research and development.
特性
分子式 |
C23H25N3O4 |
|---|---|
分子量 |
407.5 g/mol |
IUPAC名 |
ethyl 2-(3,4-dihydro-1H-isoquinolin-2-yl)-4-(3-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate |
InChI |
InChI=1S/C23H25N3O4/c1-3-30-22(28)19-20(16-9-6-10-18(13-16)29-2)24-23(25-21(19)27)26-12-11-15-7-4-5-8-17(15)14-26/h4-10,13,19-20H,3,11-12,14H2,1-2H3,(H,24,25,27) |
InChIキー |
GVHHKAKNXSXCRW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1C(N=C(NC1=O)N2CCC3=CC=CC=C3C2)C4=CC(=CC=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 4-{N-[(4-methoxy-1H-indol-2-yl)carbonyl]glycyl}piperazine-1-carboxylate](/img/structure/B14938763.png)
![2-{[benzyl(methyl)amino]methyl}-6-(furan-2-yl)pyridazin-3(2H)-one](/img/structure/B14938770.png)
![methyl 4-{[(2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)carbonyl]amino}benzoate](/img/structure/B14938776.png)
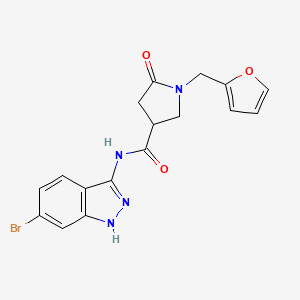
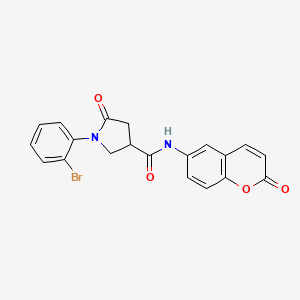
![N-[1-(2-methylpropyl)-1H-indol-4-yl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B14938798.png)
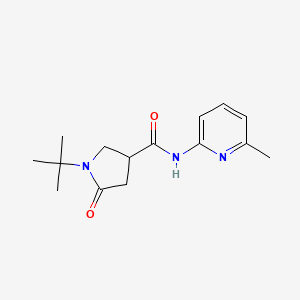
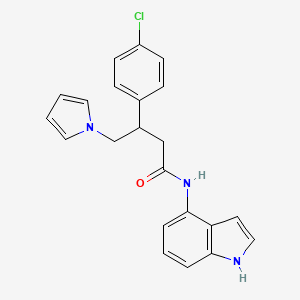
![N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide](/img/structure/B14938826.png)
![N-(furan-2-ylmethyl)-1-[4-(morpholin-4-ylsulfonyl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B14938827.png)
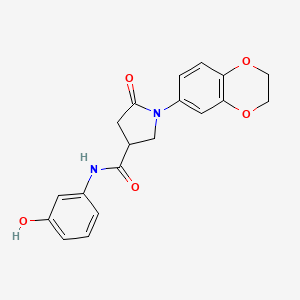
![4'-tert-butyl-1,2,3,4,10,11-hexahydro-5H-spiro[benzo[c]pyrano[3,2-g]chromene-9,1'-cyclohexan]-5-one](/img/structure/B14938852.png)


